(2,4-diiso-propyloxyphenyl)magnesium bromide
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Overview
Description
(2,4-diiso-propyloxyphenyl)magnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula C12H17BrMgO2 and a molecular weight of 297.48 .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4-diiso-propyloxyphenyl)magnesium bromide is synthesized through the reaction of 2,4-diiso-propyloxybromobenzene with magnesium in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms and temperature control systems to ensure the reaction proceeds smoothly and safely .
Chemical Reactions Analysis
Types of Reactions
(2,4-diiso-propyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Anhydrous ether or tetrahydrofuran (THF) are commonly used solvents.
Reagents: Carbonyl compounds, halides, and other electrophiles.
Conditions: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products
The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .
Scientific Research Applications
(2,4-diiso-propyloxyphenyl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-diiso-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is due to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- (2,4-dimethoxyphenyl)magnesium bromide
- (2,4-dichlorophenyl)magnesium bromide
Uniqueness
(2,4-diiso-propyloxyphenyl)magnesium bromide is unique due to the presence of the diiso-propyloxy groups, which can influence the steric and electronic properties of the compound. This can affect its reactivity and selectivity in chemical reactions compared to other Grignard reagents .
Properties
IUPAC Name |
magnesium;1,3-di(propan-2-yloxy)benzene-6-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O2.BrH.Mg/c1-9(2)13-11-6-5-7-12(8-11)14-10(3)4;;/h5-6,8-10H,1-4H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPYSXDFFNDFJX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=[C-]C=C1)OC(C)C.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrMgO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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